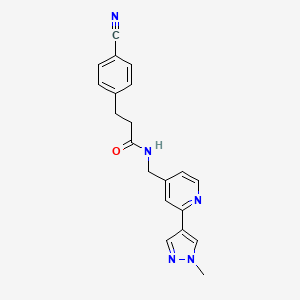
3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O2, with a molecular weight of 346.4 g/mol. The structure includes a cyanophenyl group, a pyrazole moiety, and a propanamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| Structure | Structure (Placeholder for actual structure image) |
Research indicates that this compound may act as an androgen receptor (AR) antagonist , which is significant in the treatment of hormone-dependent cancers, such as prostate cancer. In a study involving various synthesized compounds, some derivatives exhibited IC50 values as low as 69 nM against AR, indicating potent antagonistic activity .
Antimicrobial Activity
While the primary focus has been on its role as an AR antagonist, preliminary studies suggest that compounds with similar structures have shown antimicrobial properties . For instance, derivatives of pyrazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
-
Prostate Cancer Treatment :
A study evaluated the efficacy of this compound in LNCaP xenograft models, demonstrating significant tumor growth inhibition upon oral administration. This supports its potential application in anti-androgen therapy . -
Antimicrobial Testing :
Another investigation assessed the antimicrobial effects of structurally related compounds. The results indicated moderate to good activity against various bacterial strains, suggesting that modifications to the pyrazole or phenyl groups could enhance efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural variations. For example:
- The presence of electron-withdrawing groups on the phenyl ring enhances AR antagonism.
- Modifications to the pyrazole ring can improve antimicrobial potency.
Research findings suggest that specific substitutions can lead to enhanced biological activities, making SAR studies crucial for optimizing therapeutic agents derived from this scaffold .
特性
IUPAC Name |
3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)19-10-17(8-9-22-19)12-23-20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,8-10,13-14H,6-7,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNBAUQLDPMQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














